Benzyl 3-hydrazinylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-hydrazinylpropanoate is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a benzyl group attached to a 3-hydrazinylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-hydrazinylpropanoate typically involves the esterification of 3-hydrazinylpropanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the hydrazine group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carbonyl compounds.
Reduction: The compound can be reduced to form hydrazine derivatives, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Benzyl 3-oxo-propanoate.
Reduction: Benzyl 3-hydrazinylpropane.
Substitution: Benzyl 3-substituted-propanoate derivatives.
Scientific Research Applications
Benzyl 3-hydrazinylpropanoate has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-hydrazinylpropanoate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. This reactivity is exploited in biochemical assays and drug development. The compound can also inhibit certain enzymes by forming stable complexes with their active sites.
Comparison with Similar Compounds
Benzyl hydrazine: Similar structure but lacks the propanoate group.
3-Hydrazinylpropanoic acid: Lacks the benzyl group.
Benzyl 3-aminopropanoate: Contains an amino group instead of a hydrazinyl group.
Uniqueness: Benzyl 3-hydrazinylpropanoate is unique due to the presence of both benzyl and hydrazinylpropanoate groups, which confer distinct reactivity and potential applications. Its dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
benzyl 3-hydrazinylpropanoate |
InChI |
InChI=1S/C10H14N2O2/c11-12-7-6-10(13)14-8-9-4-2-1-3-5-9/h1-5,12H,6-8,11H2 |
InChI Key |
UDZRBFDDXVRFKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.